![molecular formula C12H10N4OS B2990185 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide CAS No. 667912-83-6](/img/structure/B2990185.png)

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

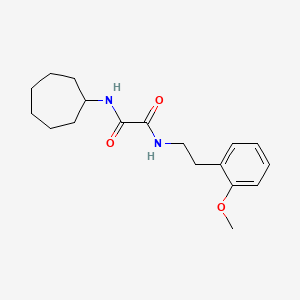

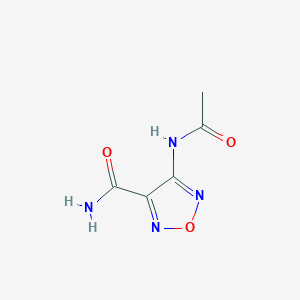

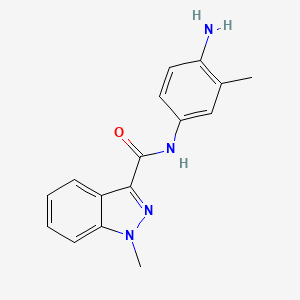

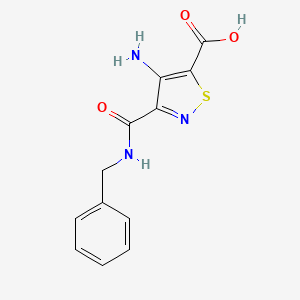

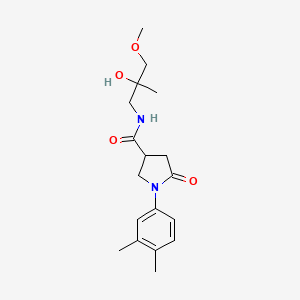

The compound “2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide” is a heterocyclic compound with a triazole ring fused to a quinoline ring . It has been synthesized and evaluated for its structure and antibacterial activity against various bacterial strains .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and evaluated for their structure using techniques such as LC-MS, IR, 1H-NMR spectra, and elemental analysis . The synthesis involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring fused to a quinoline ring, with an acetamide group attached via a sulfur atom . The exact structure can be confirmed using techniques such as LC-MS, IR, 1H-NMR spectra, and elemental analysis .Chemical Reactions Analysis

While specific chemical reactions involving “2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide” are not mentioned in the retrieved papers, compounds with similar structures have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.Scientific Research Applications

Anticonvulsant Activity

Research involving the synthesis of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, including structures related to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide, has demonstrated potential anticonvulsant properties. Specifically, certain synthesized compounds have shown notable anticonvulsant activities when evaluated using models like metrazol-induced convulsions, compared to standard drugs such as phenobarbitone sodium (Alswah et al., 2013).

Positive Inotropic Activity

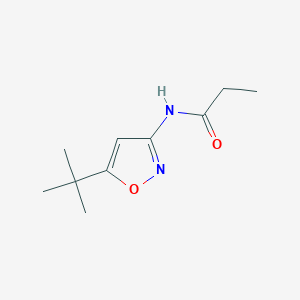

A series of derivatives, including N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide, were synthesized and found to exhibit positive inotropic activity. These activities were assessed by measuring the left atrium stroke volume on isolated rabbit heart preparations. Some compounds demonstrated enhanced activity compared with the standard drug, milrinone, highlighting their potential in improving heart muscle contraction (Zhang et al., 2008); (Wu et al., 2012).

Antimicrobial Activity

Compounds incorporating the triazoloquinoline scaffold, including variations of the 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide structure, have been explored for their antimicrobial potential. Studies have synthesized and evaluated the antimicrobial effectiveness of these compounds against various bacterial and fungal strains, showing promising results that contribute to the development of new antimicrobial agents (Yurttaş et al., 2020).

Chemotherapeutic Potential

Research into the anticancer properties of triazolo[4,3-a]quinoline derivatives has also been conducted, with some compounds showing significant cytotoxic effects against cancer cell lines. This suggests a potential pathway for developing new chemotherapeutic agents based on the 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide structure and its derivatives (Reddy et al., 2015).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, the synthesis and pharmacological activities of triazole derivatives could be further investigated . Additionally, the compound could serve as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c13-10(17)7-18-12-15-14-11-6-5-8-3-1-2-4-9(8)16(11)12/h1-6H,7H2,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIZGWAMFPJROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)

![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)